N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide
Description
Properties
CAS No. |
1211607-43-0 |
|---|---|
Molecular Formula |
C19H16N6O3 |
Molecular Weight |
376.376 |
IUPAC Name |
N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H16N6O3/c1-11-9-17(26)22-19(20-11)25-16(8-12(2)23-25)21-18(27)14-10-15(28-24-14)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,21,27)(H,20,22,26) |
InChI Key |
SNDLPOFVOBMQCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure incorporates multiple pharmacologically relevant moieties, including pyrazole and pyrimidine derivatives, which are known for their diverse therapeutic effects.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a combination of isoxazole, pyrazole, and pyrimidine rings. This structural diversity contributes to its biological activity. The compound's synthesis involves several steps that typically include the condensation of various precursors followed by cyclization reactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit promising antimicrobial properties . For instance, derivatives containing pyrimidine and oxadiazole rings have shown significant antibacterial and antifungal activities. In a study evaluating various pyrimidinone derivatives, notable antibacterial effects were observed against strains such as Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant capacity of this compound is potentially linked to its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. Studies on related compounds suggest that the presence of the isoxazole and pyrazole moieties enhances antioxidant activity, making it a candidate for further exploration in oxidative stress-related conditions .
Anticancer Activity
Compounds within this chemical class have been investigated for their anticancer properties. The presence of the pyrimidine ring is particularly noteworthy as many pyrimidine derivatives are known to inhibit cancer cell proliferation. Research has demonstrated that similar compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that could be explored for therapeutic applications .
Case Studies
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the interaction of the compound with specific biological targets—such as enzymes or receptors—plays a crucial role in mediating its pharmacological effects. For example, compounds with pyrazole structures often act as inhibitors of cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Scientific Research Applications
Chemistry
N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow for modifications that can lead to the development of new compounds with desirable properties.
Biology
The compound has been studied for its potential biological activities, including:
- Enzyme Inhibition : It may inhibit specific enzymes, impacting various biochemical pathways.
- Receptor Binding : Investigations into its interaction with receptors suggest potential roles in modulating biological responses.
Medicine
Research indicates that this compound may have therapeutic effects, including:
- Anti-inflammatory Properties : Studies have shown that it can reduce inflammation by inhibiting cyclooxygenase (COX) enzymes.
- Anticancer Activity : Preliminary data suggest it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Antiviral Properties : Its mechanism of action may also extend to antiviral applications, though more research is needed to confirm this.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human lung (NCI-H460), liver (HepG2), and colon cancer (HCT116) cell lines, with IC50 values indicating potent activity .
- Anti-inflammatory Research : The compound was evaluated for its ability to inhibit COX enzymes in a colorimetric assay, showing promising results that warrant further exploration in anti-inflammatory drug development .
- Biological Evaluation : Molecular docking studies have provided insights into how this compound interacts at the molecular level with its targets, supporting its potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide?
- Methodology : The synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., EDCI/HOBt) in DMF solvent. For example, analogous compounds (e.g., pyrazole-carboxamide derivatives) are synthesized by activating the carboxyl group with EDCI/HOBt, followed by reaction with amines under mild conditions (room temperature, 30 min stirring). Purification involves extraction (chloroform/water), acid/base washes, and recrystallization from ethanol .
- Critical Parameters : Stoichiometric ratios (e.g., 1:1.2 base:substrate), solvent choice (DMF for solubility), and purification techniques (preparative TLC) significantly influence yield and purity.
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodology :
- 1H-NMR : Used to confirm substituent positions (e.g., methyl groups at δ 2.4–2.6 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1636 cm⁻¹, nitrile at ~2230 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks at m/z 403–437 for related analogs) .
- Data Interpretation : Overlapping signals in NMR may require 2D techniques (e.g., COSY, HSQC) for resolution.
Q. What are the preliminary biological screening approaches for this compound?
- Methodology : Initial assays include:
- Enzyme Inhibition : Testing against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination).
- Reference : Analogous pyrazole-isoxazole hybrids are evaluated for anti-inflammatory or antitumor activity via in vitro screening .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodology :
- Solvent Screening : Replace DMF with THF or acetonitrile to reduce side reactions.
- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
- Temperature Control : Heating to 50°C may accelerate reactivity without decomposition.
- Case Study : Yields for related carboxamides vary from 62% to 71% under standard conditions; optimization could push yields >80% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Analysis : Confirm activity across multiple concentrations (e.g., 0.1–100 µM).
- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions.
- Structural Validation : Re-characterize batches via HPLC and NMR to rule out impurities.
- Example : Discrepancies in enzyme inhibition may arise from assay conditions (e.g., ATP concentration in kinase assays) .
Q. How does structural modification of the pyrazole and isoxazole rings affect bioactivity?
- SAR Insights :
- Pyrazole Ring : Electron-withdrawing groups (e.g., -Cl, -CN) at position 4 enhance enzyme inhibition (e.g., 3b vs. 3a, 68% vs. 62% yield with improved activity) .
- Isoxazole Ring : Phenyl substitution at position 5 improves lipophilicity and membrane permeability .
- Table :
| Substituent Position | Modification | Bioactivity Trend | Reference |
|---|---|---|---|
| Pyrazole C-4 | -Cl | ↑ Enzyme inhibition | |
| Isoxazole C-5 | -Ph | ↑ Cytotoxicity |
Q. What computational methods support mechanistic studies of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases).
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- Case Study : Pyrazole-carboxamides show high affinity for ATP-binding pockets in kinases (docking scores ≤ -9.0 kcal/mol) .
Q. How can stability studies inform formulation development?
- Methodology :
- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 1–4 weeks.
- Analytical Monitoring : Track degradation via HPLC (e.g., new peaks at 254 nm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
